N1-allyl-N2-(2,4-difluorophenyl)oxalamide
Description
N1-Allyl-N2-(2,4-difluorophenyl)oxalamide is an oxalamide derivative characterized by an allyl group at the N1 position and a 2,4-difluorophenyl substituent at the N2 position. The 2,4-difluorophenyl group is notable for its electron-withdrawing properties, which can enhance metabolic stability and influence binding affinity in pharmacological contexts .
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2/c1-2-5-14-10(16)11(17)15-9-4-3-7(12)6-8(9)13/h2-4,6H,1,5H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVACXHJEZPDTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(2,4-difluorophenyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with allylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N1-allyl-N2-(2,4-difluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding oxalamide derivatives with oxidized functional groups.
Reduction: Formation of reduced oxalamide derivatives.
Substitution: Formation of substituted oxalamide derivatives with new functional groups.
Scientific Research Applications
N1-allyl-N2-(2,4-difluorophenyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-allyl-N2-(2,4-difluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural Analogues in the Oxalamide Family
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Substituents : A dimethoxybenzyl group at N1 and a pyridinylethyl group at N2.
- Role : S336 is a potent umami flavor enhancer identified via high-throughput screening of synthetic libraries. Its dimethoxybenzyl group contributes to hydrophobic interactions, while the pyridinylethyl moiety may enhance solubility and receptor binding at the hTAS1R1/hTAS1R3 umami taste receptor .
- Key Difference : Unlike N1-allyl-N2-(2,4-difluorophenyl)oxalamide, S336 lacks fluorine atoms, which may reduce its metabolic stability compared to fluorinated analogues.
Compounds with 2,4-Difluorophenyl Substituents
Tosufloxacin and Trovafloxacin (Fluoroquinolone Antibiotics)
- Core Structure: Quinolone nucleus with a 2,4-difluorophenyl group at the N1 position.
- Activity : These antibiotics exhibit enhanced bactericidal effects against Staphylococcus aureus persisters due to the 2,4-difluorophenyl group, which improves membrane penetration and target binding .
- Comparison: While the core structure differs (quinolone vs.
1,2,4-Triazole Derivatives [7–9]
- Core Structure : 1,2,4-Triazole-3-thiones with 2,4-difluorophenyl and sulfonylphenyl groups.
- Synthesis : Derived from hydrazinecarbothioamides via cyclization, these compounds exhibit tautomerism (thione-thiol equilibrium), confirmed by IR spectra lacking νS-H (~2500–2600 cm⁻¹) but showing νC=S (1247–1255 cm⁻¹) .
- Key Difference : The triazole core introduces heterocyclic rigidity, which may enhance thermal stability compared to oxalamides.
Table 1: Comparative Analysis of Key Compounds
Functional Implications of Substituents
- 2,4-Difluorophenyl Group : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to cytochrome P450-mediated metabolism. This substituent is a common feature in antimicrobial and agrochemical agents .
Biological Activity
N1-allyl-N2-(2,4-difluorophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an allyl group and a difluorophenyl moiety attached to an oxalamide backbone. The structural formula can be represented as follows:
This compound's unique chemical structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : The compound may bind to certain receptors, altering their activity and influencing cellular signaling pathways.
These interactions can lead to various pharmacological effects, including anticancer and antiviral activities.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
- Results : In vitro studies indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM, suggesting a promising anticancer profile.
Antiviral Activity
Research has also explored the antiviral properties of this oxalamide derivative. Preliminary findings suggest that it may inhibit viral replication through:
- Direct Viral Inhibition : The compound showed activity against specific viruses in cell culture assays.
- Mechanism : It may interfere with viral entry or replication processes, although the exact mechanism remains under investigation.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Range (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7, A549, HCT116 | 10 - 30 | |
| Antiviral | Various viruses | TBD | |
| Enzyme Inhibition | Carbonic anhydrase | TBD |
Case Study: Enzyme Inhibition
A study focused on the enzyme inhibition properties of this compound demonstrated its potential as an inhibitor of carbonic anhydrase isoenzymes. The compound exhibited competitive inhibition with Ki values indicating strong binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
